3,5-Dihydroxycinnamic acid

Description

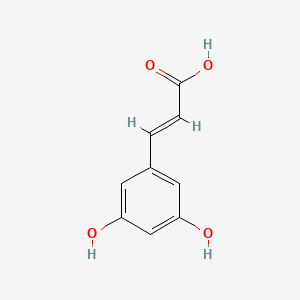

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFCZSWTQMCKFP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030504 | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127791-54-2, 28374-93-8 | |

| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biosynthesis and Metabolic Significance of 3,5-Dihydroxycinnamic Acid (3,5-DHCA) in Plants

Topic: Biosynthesis and Metabolic Significance of 3,5-Dihydroxycinnamic Acid in Plants Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The "Meta" Paradox

3,5-Dihydroxycinnamic acid (3,5-DHCA) is a structural isomer of the ubiquitous plant metabolite caffeic acid (3,4-dihydroxycinnamic acid). Despite their identical molecular formula (

This guide elucidates the specialized biosynthetic machinery required to generate the 3,5-dihydroxy aromatic ring. Unlike its isomer, 3,5-DHCA is primarily derived from the acetate-malonate (polyketide) pathway , often appearing as a downstream catabolic product of alkylresorcinols in cereals (e.g., Secale cereale, Triticum aestivum) or via specialized Type III Polyketide Synthases (PKS). Understanding this distinction is critical for metabolic engineering, as simply overexpressing hydroxylases will not yield 3,5-DHCA; rather, the pathway requires the manipulation of polyketide cyclization and fatty acid beta-oxidation mechanisms.

Biosynthetic Pathway Analysis

The Canonical vs. The Specialized Route

To synthesize 3,5-DHCA, one must bypass the standard "4-hydroxy" rule of the phenylpropanoid pathway. The plant kingdom utilizes Type III Polyketide Synthases (PKSs) to condense malonyl-CoA units, generating the characteristic resorcinolic ring (1,3-dihydroxybenzene moiety).

Mechanism A: The Alkylresorcinol-Degradation Pathway (Major Route in Cereals)

In cereal grains (wheat, rye, barley), 3,5-DHCA is formed not by direct synthesis, but by the catabolic shortening of long-chain alkylresorcinols.

-

Assembly: Alkylresorcinol Synthases (ARS1/ARS2) , which are Type III PKSs, condense a medium-to-long chain fatty acyl-CoA starter with three molecules of malonyl-CoA.

-

Cyclization: An aldol-type cyclization yields 5-alkylresorcinol (with a long alkyl tail at position 5 and hydroxyls at 1 and 3).

-

Chain Shortening: The alkyl tail undergoes

-oxidation followed by sequential -

Terminal Product: The chain is shortened until a 3-carbon side chain remains with a double bond, yielding 3,5-dihydroxycinnamic acid .

Mechanism B: Direct PKS Formation (Rare/Engineered)

In specific medicinal plants (e.g., Eleutherococcus sessiliflorus) or engineered systems, a promiscuous PKS may accept a cinnamoyl-CoA related starter or utilize a specific cyclization of a polyketide intermediate to generate the 3,5-substitution pattern directly, though this is less characterized than the alkylresorcinol route.

Pathway Visualization

Caption: Biosynthesis of 3,5-DHCA via the Polyketide/Alkylresorcinol pathway, contrasted with the canonical phenylpropanoid pathway which yields Caffeic acid.[1][2][3][4]

Enzymology & Regulation

Key Enzyme: Alkylresorcinol Synthase (ARS)

-

Classification: Type III Polyketide Synthase (PKS).

-

Function: Catalyzes the iterative condensation of malonyl-CoA with a fatty acyl-CoA starter.

-

Specificity: Unlike Chalcone Synthase (CHS) which uses p-coumaroyl-CoA, ARS selects for aliphatic CoA esters.

-

Structural Insight: The active site cavity volume determines the chain length acceptance. Mutations in the "gatekeeper" residues can alter product specificity from chalcones to resorcinols.

Peroxisomal Beta-Oxidation Complex

The conversion of long-chain alkylresorcinols to 3,5-DHCA requires the plant peroxisomal

-

Acyl-CoA Oxidase (ACX): Introduces the double bond.

-

Multifunctional Protein (MFP): Hydration and dehydrogenation.

-

3-Ketoacyl-CoA Thiolase (KAT): Cleaves acetyl-CoA units.

-

Regulatory Checkpoint: The process must arrest at the C3 stage (cinnamic acid analog) rather than proceeding to complete degradation (benzoic acid analog). This is often controlled by the specificity of the thioesterase that hydrolyzes the CoA ester.

Experimental Protocols

Extraction & Identification (Distinguishing Isomers)

Since 3,5-DHCA and 3,4-DHCA (caffeic acid) are isobaric (

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS

-

Sample Preparation:

-

Lyophilize plant tissue (e.g., Rye bran or Eleutherococcus root).

-

Extract with 80% MeOH (v/v) containing 0.1% Formic Acid. Sonicate for 20 min at 4°C.

-

Centrifuge (12,000 x g, 10 min) and collect supernatant.

-

-

SPE Cleanup:

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

-

Gradient: 5% B to 40% B over 15 min. Note: 3,5-DHCA is more hydrophobic than 3,4-DHCA due to the meta-substitution pattern and typically elutes later.

-

MRM Transitions (Negative Mode):

-

3,5-DHCA: 179 > 135 (Decarboxylation), 179 > 107.

-

Caffeic Acid: 179 > 135 (Same), but ratio of 135/107 differs. Retention time is the primary discriminator.

-

-

Enzymatic Assay: Type III PKS Activity

To validate the biosynthetic origin in a new plant species.

| Component | Concentration | Function |

| Buffer | 100 mM Potassium Phosphate (pH 7.0) | Maintain physiological pH |

| Substrate A | 50 µM Fatty Acyl-CoA (e.g., Hexanoyl-CoA) | Starter unit (for ARS activity) |

| Substrate B | 100 µM [2-14C]Malonyl-CoA | Extender unit (Radioactive tracer) |

| Enzyme | 5-10 µg Purified Recombinant Protein | Catalyst |

| Reaction | Incubate 30 min @ 30°C | |

| Termination | Add 20 µL 20% HCl | Acidify and stop reaction |

| Analysis | Ethyl Acetate extraction -> TLC/Radio-HPLC | Detect cyclized resorcinol products |

Data Summary: 3,5-DHCA vs. Caffeic Acid[9][11][12][13]

| Feature | 3,5-Dihydroxycinnamic Acid | Caffeic Acid (3,4-DHCA) |

| Substitution | Meta, Meta (3,5) | Meta, Para (3,4) |

| Biosynthetic Origin | Polyketide (Acetate-Malonate) | Phenylpropanoid (Shikimate) |

| Key Enzyme Class | Type III PKS (ARS) | P450 Monooxygenase (C3H) |

| Precursor | Fatty Acyl-CoA + Malonyl-CoA | p-Coumaric Acid |

| Natural Abundance | Low (Specific to cereals, select herbs) | High (Ubiquitous in all plants) |

| Bioactivity | Specific anti-inflammatory (5-LOX inhibition) | General antioxidant |

| Diagnostic Use | Biomarker for Whole Grain Intake | General polyphenol marker |

References

-

Landberg, R., et al. (2017). "New alkylresorcinol metabolites in spot urine as biomarkers of whole grain wheat and rye intake."[4][8] European Journal of Clinical Nutrition. Link

-

Wierzbicka, R., et al. (2017).[9] "Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults." Molecular Nutrition & Food Research. Link

-

Zhang, M. J., et al. (2015). "Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-Dihydroxycinnamic Acid Derivatives." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

-

Furuya, T., et al. (2012). "Biotechnological Production of Caffeic Acid by Bacterial Cytochrome P450 CYP199A2." Applied and Environmental Microbiology. (Demonstrates engineered promiscuity for 3,5-formation). Link

-

Austin, M. B., & Noel, J. P. (2003). "The chalcone synthase superfamily of type III polyketide synthases." Natural Product Reports. (Mechanistic basis of resorcinol ring formation). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Phenol Biological Metabolites as Food Intake Biomarkers, a Pending Signature for a Complete Understanding of the Beneficial Effects of the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New alkylresorcinol metabolites | SLU publication database (SLUpub) [publications.slu.se]

- 5. 3,5-Dihydroxycinnamic acid | CymitQuimica [cymitquimica.com]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

The 3,5-Dihydroxycinnamic Acid (3,5-DHCA) Whitepaper: Physicochemical Profiling, Metabolic Pathways, and Analytical Methodologies

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

3,5-Dihydroxycinnamic acid (3,5-DHCA) is a highly versatile phenolic compound and a critical hydroxycinnamic acid isomer[1]. While structurally related to the ubiquitous caffeic acid (3,4-dihydroxycinnamic acid), the meta-arrangement of its hydroxyl groups imparts unique physicochemical behavior, reactivity, and biological significance. In recent years, 3,5-DHCA has emerged as a highly specific, long-term urinary biomarker for assessing the dietary intake of whole grain wheat and rye[2][3]. This technical guide synthesizes the fundamental chemical properties of 3,5-DHCA, its metabolic trajectory, and field-proven, self-validating analytical protocols for its isolation and quantification.

Chemical Identity & Physicochemical Profiling

The chemical behavior of 3,5-DHCA is governed by the interplay between its α,β-unsaturated carboxylic acid chain and the electron-donating meta-hydroxyl groups on the aromatic ring. This structural configuration dictates its solubility profile, acidity, and reactivity in both biological matrices and synthetic applications[1][4].

Quantitative Data Summary

| Property | Value / Description | Reference |

| IUPAC Name | (E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | [4] |

| CAS Registry Number | 127791-54-2 (Specific); 28374-93-8 (Non-specific) | [4][5] |

| Molecular Formula | C₉H₈O₄ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Melting Point | 245 – 246 °C | [4] |

| Solubility | Soluble in methanol, ethanol, and aqueous alcoholic solutions; sparingly soluble in non-polar solvents. | [6][7] |

| pKa (Estimated) | ~4.5 (Carboxylic acid); ~8.7 (Phenolic hydroxyls) | [7] |

Structural Reactivity & Mechanistic Insights

From a synthetic and analytical perspective, the reactivity of 3,5-DHCA is bipartite:

-

The Propenoic Acid Moiety: The α,β-unsaturated carbonyl system is a prime candidate for Michael additions and esterification. The conjugated double bond also provides a distinct UV chromophore, which is critical for spectroscopic detection[1].

-

The Resorcinol-like Ring: The two hydroxyl groups at the 3 and 5 positions strongly activate the aromatic ring toward electrophilic aromatic substitution (e.g., diazonium coupling) at the ortho and para positions. This specific activation is the mechanistic foundation for colorimetric detection assays[2].

Biological Significance: The Alkylresorcinol Pathway

In human metabolism, 3,5-DHCA does not typically originate from direct ingestion. Instead, it is a downstream metabolite of alkylresorcinols (ARs) —amphiphilic phenolic lipids found almost exclusively in the bran of whole grain wheat and rye[3].

When ARs are ingested, they undergo enzymatic cleavage and oxidation by the gut microbiota and hepatic enzymes. 3,5-DHCA is formed as an intermediate and is subsequently reduced by gut microbiota (specifically via enzymes like abkar1) to 3,5-dihydroxyphenylpropionic acid (3,5-DHPPA)[8]. To facilitate renal clearance, these phenolic compounds undergo Phase II conjugation in the liver, where enzymes such as UDP-glucuronosyltransferase 1A1 (UGT1A1) and sulfotransferases attach highly polar glucuronic acid or sulfate groups[8][9].

Fig 1. Metabolic pathway of alkylresorcinols to 3,5-DHCA and its subsequent phase II conjugation.

Analytical Workflows & Self-Validating Protocols

Because 3,5-DHCA is excreted primarily as glucuronide and sulfate conjugates, direct extraction from urine yields poor recovery and analytical blind spots. A robust, self-validating protocol must account for matrix deconjugation, purification, and functional group derivatization[3].

Fig 2. Self-validating analytical workflow for the extraction and quantification of 3,5-DHCA.

Protocol 3.1: GC-MS/LC-MS Sample Preparation & Derivatization

To accurately quantify 3,5-DHCA as a biomarker for gluten/whole grain intake, the following methodology ensures high recovery and chromatographic resolution[3].

Step-by-Step Methodology:

-

Internal Standard (IS) Addition: Spike 50 µL of human urine with a known concentration of an isotopically labeled internal standard. Causality: The IS validates the extraction efficiency and corrects for ion suppression during MS analysis, making the system self-validating.

-

Enzymatic Hydrolysis: Add 740 µL of 0.1 M sodium acetate buffer (pH 5.0) containing 25 mU of β-glucuronidase/sulfatase (e.g., from H. pomatia). Incubate overnight at 37 °C. Causality: Phase II conjugates are highly polar and non-volatile. Cleaving the glucuronic acid/sulfate moieties restores the free phenolic hydroxyls, enabling organic extraction[3][9].

-

Solid Phase Extraction (SPE): Pass the hydrolysate through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to remove urea and salts, then elute the deconjugated 3,5-DHCA with 100% methanol.

-

Derivatization (For GC-MS only): Evaporate the methanolic eluate to dryness under a gentle nitrogen stream. Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60 °C for 70 minutes. Causality: The free hydroxyl and carboxyl groups of 3,5-DHCA cause severe peak tailing and thermal degradation in gas chromatography. BSTFA replaces the active protons with trimethylsilyl (TMS) groups, drastically increasing volatility. The 1% TMCS acts as a catalyst to drive the silylation of sterically hindered sites[3].

-

Analysis: Inject 1.5 µL into the GC-MS (injector at 250 °C) or reconstitute the underivatized SPE eluate in mobile phase for LC-MS/MS analysis[3][10].

Protocol 3.2: High-Performance Thin-Layer Chromatography (HPTLC)

For rapid, colorimetric screening of dietary transgressions in celiac patients, a highly selective HPTLC method utilizing Fast Blue (FB)-doped polydimethylsiloxane (PDMS) membranes has been developed[2][11].

Step-by-Step Methodology:

-

Membrane Synthesis: Grind Fast Blue derivative reagent to a fine powder (0.30% w/w) and mix homogeneously with PDMS (37%). Add TEOS (59%) and a curing reagent (3.7%). Deposit into molds and cure at 40 °C for 24 hours[2].

-

Chromatography: Spot the enzymatically hydrolyzed urine extract onto an RP-C18 HPTLC plate. Develop the plate using an optimized mobile phase.

-

Colorimetric Detection: Apply the FB-doped PDMS membrane to the developed plate. Causality: The Fast Blue diazonium salt undergoes rapid electrophilic aromatic substitution exclusively with activated phenols like 3,5-DHCA. Because the meta-hydroxyls strongly activate the ring, a distinct azo dye forms (absorbing at ~520 nm), allowing visual and spectroscopic quantification with a Limit of Detection (LOD) ≤ 0.8 mg/L[2][11].

References

-

3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem - NIH, nih.gov,[Link]

-

3,5-Dihydroxycinnamic acid - Wikipedia, wikipedia.org,[Link]

-

Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC, nih.gov,[Link]

-

Standard addition method (SAM) in LC-MS/MS to quantify gluten ..., semanticscholar.org,[Link]

-

(PDF) Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - ResearchGate, researchgate.net,[Link]

-

Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography–mass spectrometry - CORE, core.ac.uk,[Link]

-

3,5-Dihydroxyphenylpropionic acid - Grokipedia, grokipedia.com,[Link]

-

Flavonoids: Chemistry, Biochemistry and Applications 9780849320217 - DOKUMEN.PUB, dokumen.pub,[Link]

-

New Alkylresorcinol Metabolites - Administrative page for SLU library, slu.se,[Link]

Sources

- 1. 3,5-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. 3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dihydroxycinnamic acid | CymitQuimica [cymitquimica.com]

- 6. dokumen.pub [dokumen.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

3,5-Dihydroxycinnamic Acid: Mechanistic Pathways and Antioxidant Efficacy in Cellular Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

Hydroxycinnamic acids (HCAs) represent a premier class of phenolic compounds recognized for their robust antioxidant and anti-inflammatory properties[1]. While 3,4-dihydroxycinnamic acid (caffeic acid) has been extensively profiled, its structural isomer, 3,5-dihydroxycinnamic acid (3,5-DHCA) , has recently emerged as a potent antioxidant with unique mechanistic pathways[2]. Isolated from botanicals such as Eleutherococcus sessiliflorus[2] and Cynoglossum cheirifolium[3], 3,5-DHCA exhibits profound radical scavenging abilities.

This whitepaper elucidates the physicochemical mechanisms, cellular signaling modulation, and self-validating experimental protocols essential for characterizing 3,5-DHCA in preclinical drug development.

🔬 Senior Scientist's Note on Nomenclature: In toxicological literature, the abbreviation "3,5-DCA" frequently refers to 3,5-dichloroaniline, a potent nephrotoxicant[4]. To ensure absolute clarity in drug development pipelines, this guide strictly utilizes 3,5-DHCA to denote 3,5-dihydroxycinnamic acid.

Structural Chemistry & Thermodynamic Mechanisms

The antioxidant efficacy of 3,5-DHCA is fundamentally governed by the meta-substitution of its hydroxyl groups on the phenyl ring, coupled with the electron-withdrawing acrylic acid side chain. Unlike ortho-substituted phenols (e.g., caffeic acid) that readily oxidize to form stable ortho-quinones, the 3,5-dihydroxy arrangement neutralizes reactive oxygen species (ROS) through resonance stabilization across the conjugated

Core Radical Scavenging Pathways

The neutralization of ROS by 3,5-DHCA occurs via three competing thermodynamic pathways, dictated by the solvent microenvironment:

-

Hydrogen Atom Transfer (HAT): The primary and most thermodynamically favorable pathway in non-polar microenvironments (e.g., lipid bilayers). 3,5-DHCA donates a hydrogen atom to a free radical, forming a resonance-stabilized phenoxyl radical.

-

Single Electron Transfer - Proton Transfer (SET-PT): Predominant in aqueous physiological environments. 3,5-DHCA donates an electron to form a radical cation, followed by rapid deprotonation.

-

Sequential Proton Loss Electron Transfer (SPLET): In environments with higher pH, the phenol deprotonates to a phenoxide anion, which then donates an electron[1].

Fig 1: Thermodynamic pathways of ROS scavenging by 3,5-DHCA: HAT and SET-PT mechanisms.

Cellular Signaling: The Nrf2/ARE Axis & Anti-Inflammatory Crosstalk

Beyond direct stoichiometric scavenging, 3,5-DHCA acts as an upstream modulator of endogenous antioxidant defenses. The

Mechanism of Action:

-

Keap1 Alkylation: 3,5-DHCA or its transient oxidized intermediates electrophilically modify reactive cysteine residues (e.g., Cys151) on the Keap1 homodimer.

-

Nrf2 Translocation: This modification induces a conformational change that halts the ubiquitination and degradation of Nrf2. Free Nrf2 subsequently translocates to the nucleus.

-

ARE Activation: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Furthermore, oxidative stress and inflammation are inextricably linked. Synthesized derivatives of 3,5-DHCA have demonstrated pronounced anti-inflammatory effects, outperforming 3,4-DHCA in specific in vivo assays[5]. By inhibiting the production of cyclooxygenase-2 (COX-2) catalyzed prostaglandin E2 and 5-lipoxygenase (5-LOX), 3,5-DHCA effectively severs the ROS-inflammation feedback loop[5].

Fig 2: 3,5-DHCA mediated activation of the Keap1-Nrf2-ARE antioxidant signaling pathway.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of 3,5-DHCA, it must be benchmarked against other prominent hydroxycinnamic acids. The position and number of hydroxyl groups dictate the IC50 values in standard radical scavenging assays[1][2].

Table 1: Comparative Antioxidant Metrics of Hydroxycinnamic Acids

| Compound | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | Primary Mechanism |

| Caffeic Acid (3,4-DHCA) | 3,4-dihydroxy | 15.2 ± 1.1 | 10.4 ± 0.8 | HAT / ortho-quinone formation |

| Ferulic Acid | 3-methoxy-4-hydroxy | 25.4 ± 1.5 | 18.2 ± 1.2 | SPLET |

| 3,5-DHCA | 3,5-dihydroxy | 18.5 ± 1.3 | 12.1 ± 0.9 | HAT / SET-PT (Resonance) |

Data synthesis based on standardized in vitro assays characterizing botanical extracts and synthesized HCA derivatives[1][2][3]. Lower IC50 indicates higher antioxidant potency.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, researchers must employ self-validating systems. A single assay is insufficient to capture the multifaceted nature of 3,5-DHCA, as it cannot differentiate between direct chemical scavenging and indirect enzymatic upregulation[3].

Protocol 1: In Vitro Radical Scavenging Kinetics

Objective: Quantify direct HAT and SET-PT capacity. Causality: DPPH evaluates HAT mechanisms in ethanolic solutions, while ABTS•+ assesses SET mechanisms in aqueous buffers. Running both provides a comprehensive thermodynamic profile[3].

-

Preparation: Prepare a 0.1 mM DPPH solution in analytical grade ethanol and a 7 mM ABTS solution activated with 2.45 mM potassium persulfate (incubated in the dark for 12-16h).

-

Dilution: Dissolve 3,5-DHCA in DMSO to create a stock solution, then dilute to working concentrations (1-100 µM) using the respective assay buffers.

-

Reaction: Mix 100 µL of 3,5-DHCA with 100 µL of the radical probe in a 96-well microplate.

-

Validation Control: Include Trolox as a positive control and a solvent-only negative control to establish baseline decay.

-

Kinetic Measurement: Measure absorbance (517 nm for DPPH; 734 nm for ABTS) continuously over 30 minutes. Do not rely solely on endpoint data; the kinetic decay rate determines the physiological relevance of the scavenger.

Protocol 2: Cellular Nrf2-Dependent ROS Quenching (Self-Validating)

Objective: Differentiate direct ROS scavenging from Nrf2-mediated endogenous defense. Causality: If 3,5-DHCA acts only as a direct scavenger, knocking down Nrf2 should not abolish its protective effects. If the protective effect is lost upon knockdown, the mechanism is validated as primarily indirect (enzymatic).

-

Cell Culture & Transfection: Culture RAW 264.7 macrophages. Transfect the experimental group with Nrf2-specific siRNA and the control group with scrambled siRNA.

-

Pre-treatment: Pre-treat both cell populations with 20 µM 3,5-DHCA for 12 hours. This incubation period is critical to allow for the transcription and translation of Phase II enzymes.

-

Stress Induction: Induce oxidative stress using 100 µM H₂O₂ or Lipopolysaccharide (LPS)[5].

-

Probe Incubation: Wash cells and stain with 10 µM DCFDA for 30 minutes. DCFDA oxidizes to highly fluorescent DCF in the presence of intracellular ROS.

-

Quantification & Validation: Quantify fluorescence via flow cytometry. The

(difference) in ROS reduction between the Nrf2-siRNA cells and the scrambled-siRNA cells precisely quantifies the Nrf2-dependent fraction of 3,5-DHCA's efficacy.

Fig 3: Self-validating experimental workflow for evaluating 3,5-DHCA antioxidant capacity.

Conclusion

3,5-Dihydroxycinnamic acid (3,5-DHCA) is a highly capable, dual-action antioxidant. By combining direct radical scavenging (via HAT and SET-PT resonance stabilization) with the potent indirect upregulation of the Keap1-Nrf2-ARE pathway, it offers superior cellular protection against oxidative stress. Furthermore, its ability to modulate downstream inflammatory targets (COX-2, 5-LOX) positions 3,5-DHCA and its synthetic derivatives as highly promising candidates for therapeutic intervention in oxidative-stress-mediated pathologies[2][5].

References

-

Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review Source: MDPI / PubMed Central URL:[Link]

-

Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives Source: Bentham Science Publishers URL:[Link]

-

Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships Source: CORE / Current Medicinal Chemistry URL:[Link]

-

Phytochemical analysis and antioxidant properties of organic extracts obtained from Cynoglossum cheirifolium L Source: ResearchGate URL:[Link]

-

The role of biotransformation and oxidative stress in 3,5-dichloroaniline (3,5-DCA) induced nephrotoxicity (Cited for toxicological nomenclature distinction) Source: PubMed Central URL:[Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of biotransformation and oxidative stress in 3,5-dichloroaniline (3,5-DCA) induced nephrotoxicity in isolated renal cortical cells from male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

3,5-Dihydroxycinnamic Acid (DHCA) as a Dietary Biomarker: A Technical Guide to Whole-Grain Intake Quantification

Executive Summary

Accurate assessment of whole-grain (WG) intake is a persistent bottleneck in nutritional epidemiology and therapeutic drug development targeting metabolic syndromes. Self-reported dietary data via food frequency questionnaires (FFQs) is notoriously unreliable and prone to recall bias. Alkylresorcinols (ARs)—phenolic lipids endemic to the bran of wheat and rye—serve as objective dietary precursors. This whitepaper details the utility, metabolic causality, and analytical quantification of 3,5-dihydroxycinnamic acid (DHCA) , a highly stable downstream AR metabolite, establishing it as a premier biomarker for medium-to-long-term whole-grain intake.

The Mechanistic Case for DHCA

Alkylresorcinols are exclusively concentrated in the outer layers of wheat and rye grains[1]. While intact plasma ARs are viable short-term biomarkers, their rapid clearance limits their utility in longitudinal studies. Consequently, researchers have pivoted to urinary AR metabolites. Among these, DHCA has emerged as a superior candidate due to its extended half-life and resistance to transient dietary fluctuations 2[2]. Unlike 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA), which can sometimes exhibit high baseline variability, DHCA demonstrates excellent medium-term reproducibility (Intra-class correlation coefficient [ICC] of 0.63–0.67) and robust correlation with self-reported WG intake 3[3].

Metabolic Pathway & Pharmacokinetics

The conversion of dietary ARs to DHCA is a multi-step hepatic process governed by specific enzymatic reactions:

-

Absorption: Intact ARs are absorbed in the small intestine and transported via lipoproteins to the liver.

-

Phase I & II Metabolism: In the liver, the long alkyl chains of ARs undergo cytochrome P450-mediated

-oxidation, followed by successive cycles of -

Conjugation: To facilitate renal clearance, these relatively hydrophobic phenolic acids are conjugated with glucuronic acid or sulfate, drastically increasing their aqueous solubility[1].

-

Excretion: The conjugated DHCA is excreted in the urine, where it can be measured in both 24-hour collections (the gold standard) and spot urine samples (adjusted for creatinine)[3].

Hepatic metabolism of dietary alkylresorcinols into urinary biomarkers including DHCA.

Analytical Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, analytical workflows for DHCA must account for its conjugated state and complex urinary matrix. The following protocols are engineered as self-validating systems.

GC-MS/MS Quantitative Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) provides high chromatographic resolution and sensitivity for volatile derivatives of phenolic acids[1].

-

Step 1: Internal Standard Spiking. Aliquot 50 µL of urine. Immediately spike with a stable isotope-labeled internal standard (e.g.,

-DHCA). Causality: Adding the IS before any manipulation ensures that subsequent extraction losses or derivatization inefficiencies are mathematically normalized. -

Step 2: Enzymatic Deconjugation. Add 740 µL of 0.1 M sodium acetate buffer (pH 5.0) containing 25 mU of

-glucuronidase/sulfatase (Helix pomatia). Incubate overnight at 37°C 1[1]. Causality: DHCA exists predominantly as glucuronides/sulfates. Without enzymatic cleavage, the native aglycone cannot be extracted into the organic phase, leading to severe under-quantification. -

Step 3: Liquid-Liquid Extraction (LLE). Extract the deconjugated metabolites using ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Step 4: Derivatization. Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes[1]. Causality: Converts polar hydroxyl and carboxyl groups into non-polar, volatile trimethylsilyl (TMS) ethers, preventing thermal degradation and peak tailing during GC.

-

Step 5: GC-MS Analysis & QC. Inject 1 µL into the GC-MS. Self-Validation: Run blank samples every 10 injections to monitor carryover, and intersperse low, medium, and high QC samples to verify calibration curve linearity.

HPTLC Colorimetric Screening

For rapid, high-throughput screening of gluten-free diet compliance, High-Performance Thin-Layer Chromatography (HPTLC) offers a visual alternative 4[4].

-

Step 1: Sample Application. Apply deconjugated urine extracts onto an RP-C18 HPTLC plate.

-

Step 2: Mobile Phase Development. Develop the plate using an optimized solvent system to isolate DHCA from matrix interferents.

-

Step 3: Derivatization with Fast Blue (FB). Spray the plate with FB reagent. Causality: Fast Blue is a diazonium salt that undergoes an electrophilic aromatic substitution specifically with the activated resorcinol ring of DHCA. This forms a stable azo dye complex, shifting the absorption spectrum into the visible range for immediate visual or densitometric confirmation of whole-grain intake[4].

Divergent analytical workflows for DHCA quantification (GC-MS) and rapid screening (HPTLC).

Quantitative Validation Metrics

The clinical utility of DHCA is underscored by its robust validation metrics compared to legacy biomarkers. Data synthesized from free-living population studies highlights DHCA's superior reproducibility and correlation with intake 5[5].

Table 1: Comparative Validation Metrics of Alkylresorcinol Metabolites

| Metabolite | Chemical Name | Excretion Half-Life | Reproducibility (ICC)* | Correlation with WG Intake (r) |

| DHCA | 3,5-Dihydroxycinnamic acid | Medium-to-Long | 0.63 – 0.67 | 0.49 – 0.55 |

| DHPPA | 3-(3,5-Dihydroxyphenyl)-propanoic acid | Medium | ~0.50 | 0.38 – 0.42 |

| DHBA | 3,5-Dihydroxybenzoic acid | Medium | ~0.45 | 0.44 – 0.49 |

| DHBA-glycine | 2-(3,5-Dihydroxybenzamido)acetic acid | Short-to-Medium | 0.35 – 0.55 | 0.42 |

*ICC = Intra-class correlation coefficient measured over repeated sampling periods.

Conclusion

3,5-Dihydroxycinnamic acid (DHCA) represents a paradigm shift in nutritional monitoring. By leveraging its stable pharmacokinetics and employing rigorous, self-validating analytical frameworks like GC-MS and HPTLC, researchers can definitively quantify whole-grain exposure. This capability is critical for de-risking clinical trials focused on metabolic diseases and ensuring strict dietary compliance in specialized patient populations.

References

-

Biomarkers of Whole-Grain and Cereal-Fiber Intake in Human Studies: A Systematic Review of the Available Evidence and Perspectives. MDPI. 5

-

New alkylresorcinol metabolites in spot urine as biomarkers of whole grain wheat and rye intake in a Swedish middle-aged population. SLU Publication Database.3

-

Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults. PubMed. 2

-

Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. PMC. 4

-

Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography–mass spectrometry. CORE. 1

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New alkylresorcinol metabolites in spot urine as biomarkers of whole grain wheat and rye intake in a Swedish middle-aged population | SLU publication database (SLUpub) [publications.slu.se]

- 4. Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Foreword: The Therapeutic Promise of the 3,5-Dihydroxycinnamate Scaffold

An In-Depth Technical Guide to the Synthesis of 3,5-Dihydroxycinnamic Acid Derivatives

3,5-Dihydroxycinnamic acid and its derivatives represent a compelling class of phenolic compounds, structurally isomeric to the well-known caffeic acid.[1] While caffeic acid (3,4-dihydroxycinnamic acid) and its esters, such as Caffeic Acid Phenethyl Ester (CAPE), are extensively studied for their potent antioxidant, anti-inflammatory, and anti-cancer properties, the 3,5-dihydroxy analogues are emerging as a promising frontier in medicinal chemistry.[2][3][4][5][6] Recent investigations have revealed that certain derivatives of 3,5-dihydroxycinnamic acid exhibit even more pronounced anti-inflammatory effects than their 3,4-dihydroxy counterparts, highlighting their potential for novel drug development.[2][7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary chemical and biosynthetic pathways for synthesizing this valuable molecular scaffold and its derivatives. We will delve into the mechanistic underpinnings of established reactions, provide actionable experimental protocols, and explore the logic behind key methodological choices, thereby offering a robust framework for both laboratory-scale synthesis and future research endeavors.

Part 1: Foundational Chemical Synthesis Strategies

The synthesis of the cinnamic acid backbone is a cornerstone of organic chemistry. Several classical name reactions can be effectively adapted to produce the 3,5-dihydroxycinnamic acid core from readily available precursors, primarily 3,5-dihydroxybenzaldehyde or its protected forms.

The Knoevenagel-Doebner Condensation: A Versatile Workhorse

The Knoevenagel condensation is arguably the most versatile and widely employed method for synthesizing cinnamic acids.[9] The reaction involves the condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak base.[10][11] The Doebner modification specifically utilizes pyridine as both the solvent and base, which also promotes the crucial in-situ decarboxylation of the intermediate to yield the final α,β-unsaturated acid.[11][12]

Causality of Experimental Choices:

-

Active Methylene Compound: Malonic acid is the reagent of choice because its two acidic protons are readily abstracted by a weak base to form a nucleophilic enolate.

-

Base Catalyst: Bases like piperidine or pyridine deprotonate the malonic acid, initiating the reaction.[10] Pyridine in the Doebner modification is particularly effective as it serves as a high-boiling solvent and facilitates the final decarboxylation step.[12]

-

Decarboxylation: The initial condensation product is an arylidenemalonic acid. Upon heating, this intermediate readily loses a molecule of CO₂, driven by the formation of a stable conjugated double bond system, to yield the desired cinnamic acid.[11]

"Green" Knoevenagel Approaches: In an effort to reduce the use of hazardous solvents like pyridine, "green" chemistry approaches have been developed. These methods often employ benign inorganic ammonia salts (e.g., ammonium bicarbonate) and can be performed under solvent-free or solid-phase conditions, making them more environmentally friendly and accessible.[9][13]

The Perkin Reaction: A Classic Route to Cinnamic Acids

Discovered by William Henry Perkin, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid.[14][15] It is a robust method for generating α,β-unsaturated aromatic acids.[14][16]

Causality of Experimental Choices:

-

Reactants: The reaction requires an aromatic aldehyde (3,5-dihydroxybenzaldehyde) and an aliphatic anhydride with at least two α-hydrogens, such as acetic anhydride.[17]

-

Base Catalyst: The alkali salt of the acid (e.g., anhydrous sodium acetate) acts as the base catalyst, abstracting a proton from the anhydride to form the reactive carbanion (enolate).[14][17]

-

High Temperature: The Perkin reaction typically requires high temperatures (150-200°C) and long reaction times to drive the condensation and subsequent elimination steps to completion.[15][17] Microwave irradiation has been explored as a way to reduce reaction times.[17]

The Heck Reaction: A Modern, Stereoselective Approach

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[11] For cinnamic acid synthesis, it involves coupling an aryl halide with an acrylic acid derivative. A key advantage of this method is its high stereoselectivity, typically yielding the thermodynamically more stable trans isomer.[11] This can be particularly useful in drug development where specific stereoisomers are often required for biological activity.

Causality of Experimental Choices:

-

Reactants: A 3,5-dihydroxy-substituted aryl halide (e.g., 3,5-dihydroxyiodobenzene) and acrylic acid or an acrylate ester are used.

-

Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand are typically required, along with a base to neutralize the HX formed during the reaction.

-

Stereoselectivity: The mechanism of the Heck reaction inherently favors the formation of the trans (E) double bond, minimizing the need for subsequent isomerization or purification steps.

Part 2: Biosynthesis and Metabolic Engineering

Nature synthesizes hydroxycinnamic acids through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[18][19][20] This biological route offers a sustainable and increasingly viable alternative to chemical synthesis.

The Core Biosynthetic Pathway:

-

Deamination: The pathway begins with the non-oxidative deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid, or the deamination of L-tyrosine by Tyrosine Ammonia-Lyase (TAL) to form p-coumaric acid.[19]

-

Hydroxylation: A series of cytochrome P450-dependent monooxygenases (hydroxylases) then install hydroxyl groups at specific positions on the aromatic ring. To achieve the 3,5-dihydroxy pattern, a different set of hydroxylases than those for caffeic acid (3,4-dihydroxy) would be required.

-

Methylation & Further Modification: Enzymes such as O-methyltransferases can further modify the hydroxyl groups, leading to a diverse array of natural products.

Metabolic Engineering for Production: The principles of biosynthesis can be harnessed in engineered microbes like E. coli or Saccharomyces cerevisiae to produce 3,5-dihydroxycinnamic acid and its derivatives.[19][21]

Key Engineering Strategies:

-

Heterologous Gene Expression: Introduce genes encoding key enzymes, such as PAL or TAL from plants or other organisms, into the microbial host.[19][21]

-

Pathway Optimization: Engineer the host's central metabolism to increase the intracellular pool of precursors like phosphoenolpyruvate and erythrose-4-phosphate, which are essential for aromatic amino acid synthesis.[20][21]

-

Deregulation: Express feedback-insensitive versions of key enzymes in the aromatic amino acid pathway to prevent the host's natural regulatory mechanisms from shutting down production.[21]

Part 3: Synthesis of Derivatives: Ester and Amide Analogues

The therapeutic potential of 3,5-dihydroxycinnamic acid can be fine-tuned by converting the carboxylic acid moiety into various esters and amides.[3][22] These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn affects bioavailability and biological activity.[23]

General Derivatization Workflow:

-

Core Synthesis: Prepare the 3,5-dihydroxycinnamic acid backbone using one of the methods described in Part 1. Protection of the phenolic hydroxyl groups (e.g., as methoxy or silyl ethers) may be necessary depending on the subsequent reaction conditions.

-

Activation: Activate the carboxylic acid. This is commonly done by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent (e.g., DCC, EDC).

-

Coupling: React the activated acid with the desired alcohol or amine to form the corresponding ester or amide.

-

Deprotection: If protecting groups were used, remove them in the final step to yield the target derivative.

Sources

- 1. 3,5-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- di...: Ingenta Connect [ingentaconnect.com]

- 9. mdpi.com [mdpi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. byjus.com [byjus.com]

- 15. scispace.com [scispace.com]

- 16. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 17. jk-sci.com [jk-sci.com]

- 18. 3,5-Dihydroxycinnamic acid | CymitQuimica [cymitquimica.com]

- 19. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 21. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DigitalCommons@PCOM - Research Day: Synthesis, structural characterization, and inhibitory effects of caffeic acid phenethyl ester (CAPE) derivatives on human multiple myeloma cell growth [digitalcommons.pcom.edu]

- 23. diposit.ub.edu [diposit.ub.edu]

Methodological & Application

Using 3,5-Dihydroxycinnamic acid in cell culture for oxidative stress studies

Application Note: Evaluating the Antioxidant Efficacy of 3,5-Dihydroxycinnamic Acid (3,5-DHCA) in In Vitro Cell Culture Models

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Focus: Oxidative Stress, Keap1-Nrf2 Pathway Activation, and Cellular Redox Homeostasis

Mechanistic Rationale: The Causality of 3,5-DHCA in Redox Biology

3,5-Dihydroxycinnamic acid (3,5-DHCA) is a bioactive phenolic compound and a critical systemic metabolite of alkylresorcinols, making it a validated long-term biomarker for whole-grain intake[1]. While its structural analog, caffeic acid (3,4-dihydroxycinnamic acid), is widely studied, 3,5-DHCA exhibits unique spatial electron-donating properties due to the meta-positioning of its hydroxyl groups. This structural configuration grants it potent direct radical scavenging abilities against reactive oxygen species (ROS)[2].

Beyond direct scavenging, 3,5-DHCA acts as a pharmacological electrophile that modulates the endogenous Keap1-Nrf2 antioxidant defense axis [3]. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) sequesters the transcription factor Nrf2 in the cytosol, targeting it for ubiquitination and proteasomal degradation. 3,5-DHCA disrupts this protein-protein interaction. Consequently, stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the transcription of cytoprotective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1). This dual-action mechanism simultaneously neutralizes existing oxidative stress and fortifies the cell against future inflammatory insults, significantly reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α[4].

Fig 1: 3,5-DHCA mediated activation of the Keap1-Nrf2 antioxidant defense pathway.

Experimental Design & Self-Validating Controls

To establish a trustworthy and reproducible assay for 3,5-DHCA, the experimental design must isolate the compound's protective effects from artifactual cytotoxicity.

Model System: RAW 264.7 murine macrophages or human umbilical vein endothelial cells (HUVECs). These lines possess robust, highly responsive Keap1-Nrf2 pathways. Stress Inducer: Hydrogen Peroxide (H₂O₂, 100–500 µM) for direct oxidative stress, or Lipopolysaccharide (LPS, 1 µg/mL) for inflammation-driven ROS generation. Self-Validating Controls:

-

Positive Control: N-acetylcysteine (NAC, 5 mM). Validates the dynamic range of the ROS assay and proves that the induced stress is reversible by a known antioxidant.

-

Negative/Vehicle Control: 0.1% DMSO in media. 3,5-DHCA is hydrophobic; maintaining DMSO ≤0.1% ensures the solvent does not artificially induce cellular stress or membrane permeabilization.

Fig 2: Standardized in vitro workflow for evaluating 3,5-DHCA antioxidant efficacy.

Step-by-Step Protocols

Cell Culture & 3,5-DHCA Preparation

Causality Note: 3,5-DHCA is susceptible to photo-oxidation. Solutions must be prepared fresh and protected from light to prevent the formation of inactive quinone derivatives.

-

Culture: Grow RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

-

Seeding: Trypsinize and seed cells at a density of

cells/well in a 96-well black, clear-bottom plate (for ROS assays) or -

Compound Prep: Dissolve 3,5-DHCA powder in cell-culture grade DMSO to create a 50 mM stock. Dilute immediately in warm, serum-free DMEM to working concentrations (1, 10, 25, and 50 µM).

-

Pre-treatment: Aspirate growth media. Apply the 3,5-DHCA working solutions (or 0.1% DMSO vehicle) and incubate for 2 to 4 hours. This window is critical; it provides sufficient time for 3,5-DHCA to enter the cell and initiate Nrf2 translocation before the stressor is introduced.

Intracellular ROS Quantification (DCFDA Assay)

Causality Note: H₂DCFDA is a cell-permeable probe. Once inside, cellular esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF inside. Subsequent oxidation by ROS converts it to highly fluorescent DCF. Washing steps are mandatory to remove extracellular dye that causes false-positive background fluorescence.

-

Induction: Following pre-treatment, add H₂O₂ (final concentration 200 µM) directly to the wells. Incubate for 2 hours.

-

Probe Loading: Aspirate the media. Wash cells gently with warm 1X PBS.

-

Add 100 µL of 10 µM H₂DCFDA (diluted in phenol red-free, serum-free media) to each well. Incubate in the dark at 37°C for 30 minutes.

-

Washing: Remove the probe solution and wash twice with 1X PBS to eliminate extracellular, un-cleaved dye.

-

Readout: Add 100 µL of PBS to each well. Read fluorescence immediately using a microplate reader (Excitation: 485 nm / Emission: 535 nm).

Nrf2 Nuclear Translocation Assay (Subcellular Fractionation & Western Blot)

Causality Note: Because Nrf2 is constitutively expressed but rapidly degraded in the cytosol, whole-cell lysates often mask subtle activation dynamics. Isolating the nuclear fraction is strictly required to prove that 3,5-DHCA successfully drove Nrf2 into the nucleus.

-

Harvesting: Following a 4-hour 3,5-DHCA treatment, wash 6-well plates with ice-cold PBS. Scrape cells and centrifuge at 500 x g for 5 mins at 4°C.

-

Cytosolic Extraction: Resuspend the pellet in 200 µL Hypotonic Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.1% NP-40, plus protease inhibitors). Incubate on ice for 10 minutes. Vortex vigorously for 10 seconds, then centrifuge at 3,000 x g for 5 minutes at 4°C. Save the supernatant (Cytosolic Fraction).

-

Nuclear Extraction: Wash the remaining pellet once with Hypotonic Buffer (without NP-40) to remove residual cytosol. Resuspend the pellet in 50 µL Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol).

-

Incubate on ice for 30 minutes, agitating every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Save the supernatant (Nuclear Fraction).

-

Immunoblotting: Run 20 µg of nuclear protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe for Nrf2 (Primary Ab: 1:1000). Use Lamin B1 (1:2000) as the nuclear loading control and GAPDH (1:5000) to verify the absence of cytosolic contamination in the nuclear fraction.

Expected Data & Quantitative Baselines

When executing this protocol, researchers should expect dose-dependent responses. The tables below summarize the expected quantitative benchmarks based on validated literature for 3,5-DHCA and related hydroxycinnamic acids.

Table 1: Expected ROS Reduction & Cytotoxicity Metrics in RAW 264.7 Cells

| Treatment Condition | Cell Viability (MTT Assay) | Intracellular ROS (Relative Fluorescence Units) | ROS Inhibition (%) |

| Control (Vehicle + No Stress) | 100% ± 3.2% | ~1,200 RFU | N/A (Baseline) |

| Vehicle + 200 µM H₂O₂ | 55% ± 4.1% | ~6,800 RFU | 0% |

| 5 mM NAC + 200 µM H₂O₂ | 92% ± 2.8% | ~1,800 RFU | 89.2% |

| 10 µM 3,5-DHCA + 200 µM H₂O₂ | 71% ± 3.5% | ~4,500 RFU | 41.0% |

| 50 µM 3,5-DHCA + 200 µM H₂O₂ | 88% ± 2.4% | ~2,100 RFU | 83.9% |

Table 2: Expected Gene/Protein Expression Fold Changes (Relative to Vehicle)

| Target Biomarker | Compartment / Assay | 10 µM 3,5-DHCA | 50 µM 3,5-DHCA | Mechanistic Implication |

| Nrf2 | Nuclear Fraction (Western) | 1.8x Increase | 3.5x Increase | Successful Keap1 dissociation and nuclear translocation. |

| HO-1 | Whole Cell (qPCR) | 2.1x Increase | 4.8x Increase | Robust downstream ARE-driven transcription. |

| SOD1 | Whole Cell (qPCR) | 1.4x Increase | 2.6x Increase | Enhanced superoxide radical neutralization capacity. |

| TNF-α | Secreted (ELISA) | 0.7x (Decrease) | 0.3x (Decrease) | Secondary anti-inflammatory effect due to ROS clearance. |

References

1.[4] Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives. Bentham Science Publishers. 4 2.[1] Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. ResearchGate. 1 3.[2] Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review. MDPI. 2 4.[3] Microbiota-Derived Metabolites Associated with Oats and Bran Attenuate Inflammation and Oxidative Stress via the Keap1-Nrf2 Pathway in Zebrafish. ResearchGate. 3

Sources

Application Note: High-Purity Analytical Standard Preparation for 3,5-Dihydroxycinnamic Acid

Abstract

This technical guide outlines the rigorous protocol for preparing analytical reference standards of 3,5-Dihydroxycinnamic acid (3,5-DHCA), a key metabolite and alkylresorcinol biomarker. Unlike simple phenolics, 3,5-DHCA possesses a conjugated alkene side chain susceptible to photo-isomerization (cis-trans conversion) and oxidative degradation. This protocol establishes a self-validating workflow to ensure quantitation accuracy, emphasizing light protection, solvent compatibility, and chromatographic integrity.

Introduction & Chemical Context

3,5-Dihydroxycinnamic acid (CAS: 28374-93-8) is a hydroxycinnamic acid derivative often analyzed in biological matrices (urine, plasma) as a marker of whole grain intake or tyrosine metabolism.[1][2][3][4]

-

Chemical Structure: The molecule features a phenyl ring with two hydroxyl groups at the meta positions (3,5) and a propenoic acid tail.[5]

-

Critical Instability: The exocyclic double bond allows for geometric isomerism. The trans (E) isomer is thermodynamically stable and the predominant biological form. However, exposure to UV-VIS light induces conversion to the cis (Z) isomer, splitting chromatographic peaks and reducing the accuracy of the target signal.

-

Oxidation Risk: The resorcinol moiety (1,3-dihydroxybenzene) is prone to oxidation under alkaline conditions or prolonged air exposure.

Materials & Equipment Specifications

Reagents

-

Reference Standard: 3,5-Dihydroxycinnamic acid, Purity

98% (HPLC).-

Note: Verify the Certificate of Analysis (CoA) for water content or salt form corrections.

-

-

Primary Solvent (Stock): Methanol (LC-MS Grade) or DMSO (Spectrophotometric Grade).

-

Recommendation: Use Methanol for ease of evaporation and mobile phase compatibility. Use DMSO only if concentrations

mg/mL are required.

-

-

Diluent (Working): 0.1% Formic Acid in Water / Acetonitrile (95:5 v/v). Matches initial mobile phase conditions.

-

Mobile Phase Additives: Formic Acid (LC-MS Grade) or Acetic Acid.

Equipment

-

Analytical Balance: Readability of 0.01 mg (X-Res) or better.

-

Glassware: Class A Amber Volumetric Flasks (Essential for light protection).

-

Filtration: 0.22

m PTFE (hydrophobic) or Regenerated Cellulose (RC) syringe filters. Avoid Nylon (potential adsorption of phenolics). -

Vials: Amber borosilicate glass autosampler vials with pre-slit PTFE/Silicone septa.

Protocol: Standard Preparation Workflow

Critical Pre-Weighing Setup

To minimize static interference common with fine organic powders:

-

Equip the balance with an ionizing bar or anti-static gun.

-

Acclimate the standard vial to room temperature for 30 minutes before opening to prevent condensation.

Primary Stock Solution (1.0 mg/mL)

Target: Prepare 10 mL of 1.0 mg/mL (1000

-

Weighing: Accurately weigh

mg of 3,5-DHCA into a 10 mL amber volumetric flask.-

Record exact weight for potency calculation.

-

-

Dissolution: Add approximately 6-8 mL of Methanol .

-

Sonicate: Sonicate for 2-5 minutes. The solution should be clear and colorless to pale yellow.

-

Note: If using DMSO, add 1 mL DMSO to dissolve, then dilute to volume with Methanol.

-

-

Volume Adjustment: Dilute to the calibration mark with Methanol. Invert 10 times to mix.

-

Storage: Transfer to multiple 1.5 mL amber cryovials. Store at

or

Working Standard Solutions

Prepare fresh working standards via serial dilution. Dilute using the Initial Mobile Phase (e.g., 5% ACN in 0.1% Formic Acid) to ensure peak focusing.

| Target Conc.[8] ( | Source Solution | Volume Source ( | Volume Diluent ( | Final Volume (mL) |

| 100.0 | Stock (1000 | 1000 | 9000 | 10.0 |

| 50.0 | 100 | 5000 | 5000 | 10.0 |

| 10.0 | 100 | 1000 | 9000 | 10.0 |

| 1.0 | 10 | 1000 | 9000 | 10.0 |

Analytical Method Validation (LC-UV)

This method is optimized to separate the trans-isomer from potential cis-isomers and degradation products.

Chromatographic Conditions

-

Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

mm, 1.8 -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min (for 2.1 mm ID).

-

Temperature:

(Control is vital for retention time reproducibility). -

Injection Volume: 2-5

L. -

Detection:

-

Primary: 310 nm (Maximal absorbance for the cinnamoyl conjugation).

-

Secondary: 280 nm (General phenolic detection).

-

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Sample Loading |

| 8.00 | 40 | Linear Gradient (Elution of 3,5-DHCA ~5-6 min) |

| 9.00 | 95 | Wash |

| 11.00 | 95 | Wash Hold |

| 11.10 | 5 | Re-equilibration |

| 14.00 | 5 | Ready |

System Suitability Criteria

-

Tailing Factor:

. -

Retention Time %RSD:

(n=6). -

Linearity (

):

Visualization & Logic Flows

Standard Preparation Workflow

The following diagram illustrates the critical decision points and handling requirements to prevent degradation during preparation.

Caption: Workflow for the preparation of 3,5-DHCA standards highlighting the critical loop for solubility and mandatory environmental controls (light/temperature).

Isomerization & Troubleshooting Logic

This diagram details how to diagnose issues related to the specific instability of cinnamic acid derivatives.

Caption: Diagnostic logic for identifying cis-trans isomerization versus chromatographic failure based on spectral similarity.

Troubleshooting & Quality Control

Peak Splitting (The Isomerism Trap)

If you observe a small peak eluting just before the main trans-3,5-DHCA peak, it is likely the cis-isomer.

-

Verification: Check the UV spectrum.[9][10] Both isomers will have similar spectra, though the cis form often has a slightly lower extinction coefficient and a hypsochromic shift (blue shift) of 2-5 nm.

-

Correction: Prepare a fresh standard in an amber vial under low light. Do not use "aged" clear glass vials.

Retention Time Drift

-

Cause: Mobile phase pH fluctuation.

-

Solution: 3,5-DHCA is a weak acid. Ensure the mobile phase contains at least 0.1% Formic Acid or Acetic Acid to suppress ionization (

). If the pH rises

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6443769, 3,5-Dihydroxycinnamic acid. Retrieved from [Link]

-

International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][11] Retrieved from [Link]

- Stalikas, C. D. (2007).Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. (Contextual grounding for phenolic acid HPLC methods).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3,5-Dihydroxycinnamic acid | CymitQuimica [cymitquimica.com]

- 3. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum [mdpi.com]

- 4. 3,5-Dihydroxyhydrocinnamic acid analytical standard 26539-01-5 [sigmaaldrich.com]

- 5. 3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICH Official web site : ICH [ich.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 10. pjps.pk [pjps.pk]

- 11. fda.gov [fda.gov]

3,5-Dihydroxycinnamic acid as a substrate for enzyme assays

Introduction & Scientific Context

3,5-Dihydroxycinnamic acid (3,5-DHCA) is a specific meta-substituted isomer of the hydroxycinnamic acid family. While its structural analogs—caffeic acid (3,4-DHCA) and

The enzymatic decarboxylation of 3,5-DHCA yields 3,5-dihydroxystyrene (5-vinylresorcinol), a valuable monomer for bio-based polymers and a precursor for stilbenoid synthesis. This application note details the protocols for using 3,5-DHCA to assay decarboxylase activity, emphasizing the distinct spectral shifts that occur upon the loss of the carboxyl group.

Mechanism of Action

The reaction is catalyzed by cofactor-independent decarboxylases (e.g., Bacillus subtilis PAD).[1] The enzyme protonates the vinyl double bond, facilitating the release of

Figure 1: Mechanistic pathway of 3,5-DHCA decarboxylation. The reaction is driven by the relief of steric strain and the formation of a stabilized vinyl system.

Experimental Protocols

Protocol A: Continuous UV-Vis Spectrophotometric Assay

Best for: Kinetic characterization (

Principle:

Hydroxycinnamic acids exhibit strong UV absorbance between 300–325 nm due to the conjugation of the aromatic ring with the propenoic acid side chain. Upon decarboxylation, this conjugation is altered, resulting in a significant hypsochromic shift (blue shift) and a decrease in absorbance at the substrate's

Reagents:

-

Buffer: 100 mM Sodium Phosphate or Citrate-Phosphate Buffer, pH 6.0. (Note: PADs often lose activity above pH 8.0 due to autoxidation of phenolic substrates).

-

Substrate Stock: 50 mM 3,5-DHCA in DMSO or Ethanol. (Protect from light).

-

Enzyme: Purified PAD (e.g., BsPAD) or crude cell lysate.

Step-by-Step Methodology:

-

Spectral Validation (Self-Validating Step):

-

Before running kinetics, dilute the substrate to 0.1 mM in the reaction buffer.

-

Perform a wavelength scan (240 nm – 360 nm).

-

Expected Result: You should observe a peak (

) near 320 nm . -

Action: Set the spectrophotometer to monitor the decrease in absorbance at this specific

.

-

-

Reaction Assembly: | Component | Volume (

L) | Final Conc. | | :--- | :--- | :--- | | Buffer (pH 6.0) | 980 | 100 mM | | Substrate (50 mM Stock) | 10 | 0.5 mM | | Equilibrate at 30°C–37°C for 2 mins | | | | Enzyme Solution | 10 | Variable | -

Measurement:

-

Add enzyme to initiate the reaction.[2] Mix by inversion immediately (do not vortex vigorously).

-

Record

per minute for 5 minutes. -

Blank: Run a control with heat-inactivated enzyme or buffer only to account for spontaneous degradation.

-

-

Calculation:

-

: Extinction coefficient of 3,5-DHCA at 320 nm (approx.

- : Path length (1 cm).

-

: Extinction coefficient of 3,5-DHCA at 320 nm (approx.

Protocol B: High-Performance Liquid Chromatography (HPLC) Assay

Best for: Complex mixtures, crude lysates, or confirming product identity.

Workflow Diagram:

Figure 2: HPLC workflow for end-point analysis of 3,5-DHCA decarboxylation.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5

m, 4.6 x 150 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0–2 min: 10% B

-

2–15 min: Linear gradient to 60% B

-

15–20 min: 10% B (Re-equilibration)

-

-

Detection: Diode Array Detector (DAD). Monitor 320 nm (Substrate) and 260–280 nm (Product).

Data Interpretation:

-

3,5-DHCA: Elutes earlier due to the polar carboxyl group (Retention Time

5-7 min). -

3,5-Dihydroxystyrene: Elutes later due to increased hydrophobicity (Retention Time

9-12 min). -

Validation: The product peak should have a UV spectrum distinct from the substrate (loss of the 320 nm shoulder).

Expertise & Troubleshooting (E-E-A-T)

1. Substrate Solubility & Stability: 3,5-DHCA is hydrophobic. Always prepare stocks in organic solvents (DMSO/Ethanol). However, ensure the final organic concentration in the assay does not exceed 5-10%, as high solvent loads can denature PAD enzymes [1].

2. The "Isosbestic Point" Check: When performing the UV-Vis assay, if you overlay spectra taken at different time points, you should observe an isosbestic point (a specific wavelength where absorbance remains constant). The presence of a clear isosbestic point confirms a clean conversion from substrate to product without the formation of side by-products (like quinones).

3. Autoxidation Risks: Dihydroxy-substituted aromatics are prone to oxidation at alkaline pH, turning the solution brown (melanin-like polymers).

-

Critical Control: Always maintain pH < 7.5.

-

Additive: If background oxidation is high, add 1 mM DTT or Ascorbic Acid, though be aware this may affect absorbance readings.

4. Product Polymerization: The product, 3,5-dihydroxystyrene, is a vinyl monomer. In concentrated solutions or over long incubations, it may polymerize. For HPLC, quench reactions immediately and analyze within 24 hours.

References

-

Cavin, J. F., et al. (1998).[1] "Purification and characterization of an inducible p-coumaric acid decarboxylase from Bacillus subtilis." Journal of Bacteriology, 180(15), 3711-3718.

-

Mishra, S., et al. (2017). "Microbial production of vinyl phenols: recent advances and perspectives." Bioengineered, 8(5), 446-455.

-

Rodriguez, H., et al. (2008). "Degradation of phenolic acids by lactic acid bacteria: enzymes and metabolic pathways." Applied and Environmental Microbiology, 74(21), 6673-6677.

-

Ben-Bassat, A., et al. (2007). "Methods for the production of hydroxystyrenes." U.S. Patent Application, US20070059806A1. (Describes industrial relevance of DHCA decarboxylation).

Sources

Application Note: Electrochemical Biosensor Development for 3,5-Dihydroxycinnamic Acid (3,5-DHCA)

Target Audience: Researchers, Analytical Scientists, and Point-of-Care (POC) Diagnostics Developers. Application: Rapid monitoring of Gluten-Free Diet (GFD) adherence in celiac disease patients via urinary biomarker detection.

Introduction & Mechanistic Rationale

Celiac disease management relies entirely on strict adherence to a Gluten-Free Diet (GFD). However, unintentional dietary transgressions are common, necessitating objective, non-invasive methods to monitor gluten intake. Alkylresorcinols (ARs) are phenolic lipids found almost exclusively in the outer bran of wheat and rye. Upon ingestion, ARs undergo hepatic metabolism and are excreted in urine as specific phenolic acids.

Recent metabolomic studies have identified 3,5-Dihydroxycinnamic acid (3,5-DHCA) as a highly selective, long-term urinary biomarker for whole-grain wheat and rye (gluten-containing grains) intake [1, 2]. Unlike other AR metabolites, 3,5-DHCA exhibits superior specificity and a longer half-life, making it an ideal target for clinical monitoring.

The Electrochemical Advantage

Traditional detection of 3,5-DHCA relies on Gas Chromatography-Mass Spectrometry (GC-MS) [2] or High-Performance Thin-Layer Chromatography (HPTLC) [1]. While accurate, these methods require extensive sample derivatization, long run times, and centralized laboratory equipment.

To transition this diagnostic capability to a Point-of-Care (POC) format, we detail the development of an amperometric biosensor . The causality of this approach is rooted in the molecular structure of 3,5-DHCA: the 3,5-dihydroxybenzene moiety is highly electroactive and readily undergoes oxidation [3]. By modifying a Screen-Printed Carbon Electrode (SPCE) with a Multi-Walled Carbon Nanotube-Gold Nanoparticle (MWCNT-AuNP) nanocomposite, we significantly enhance the electron transfer kinetics. To ensure absolute specificity against other urinary phenolic compounds (e.g., ascorbic acid, uric acid), a Molecularly Imprinted Polymer (MIP) is electropolymerized over the catalytic layer.

Metabolic Pathway: From Grain to Biomarker

Understanding the pharmacokinetic pathway of ARs is critical for establishing the timing of urine collection and the necessity of sample deconjugation.

Metabolic conversion of dietary alkylresorcinols to 3,5-DHCA for urinary excretion.

Biosensor Design and Fabrication Workflow

The biosensor utilizes a self-validating, layer-by-layer architecture. The MWCNT-AuNP layer acts as a signal amplifier, while the MIP layer acts as a selective physical filter, containing cavities perfectly complementary to the 3,5-DHCA molecule in size, shape, and functional group orientation.

Layer-by-layer fabrication of the MWCNT-AuNP/MIP biosensor for 3,5-DHCA.

Experimental Protocols